GSK2798745 vs. GSK2193874: Superior Human TRPV4 Potency and Species Cross-Reactivity Profile
GSK2798745 demonstrates markedly higher potency at human TRPV4 compared to the research tool compound GSK2193874, with an IC₅₀ of 1.8 nM versus 40 nM for GSK2193874—a 22-fold difference [1]. Furthermore, while GSK2193874 exhibits a significant potency drop-off between rat and human TRPV4 (rTRPV4 IC₅₀ = 2 nM; hTRPV4 IC₅₀ = 40 nM), GSK2798745 maintains nearly equipotent activity across species (hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM), enabling more reliable translation from rodent disease models to human target engagement predictions [1].
| Evidence Dimension | TRPV4 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | hTRPV4 IC₅₀ = 1.8 nM; rTRPV4 IC₅₀ = 1.6 nM |
| Comparator Or Baseline | GSK2193874: hTRPV4 IC₅₀ = 40 nM; rTRPV4 IC₅₀ = 2 nM |
| Quantified Difference | GSK2798745 is 22-fold more potent at hTRPV4; maintains <2-fold species difference vs. 20-fold difference for GSK2193874 |
| Conditions | FLIPR HEK cellular assay; human and rat TRPV4 expressed in HEK cells |
Why This Matters
For researchers requiring robust translation from rodent efficacy models to anticipated human pharmacology, GSK2798745's species-balanced potency reduces the risk of misestimating human dose requirements compared to GSK2193874, which is ~20-fold less potent at the human ortholog.
- [1] Brooks CA, Barton LS, Behm DJ, et al. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). ACS Med Chem Lett. 2019;10(8):1228-1233. doi:10.1021/acsmedchemlett.9b00274. PMID: 31413810. View Source
